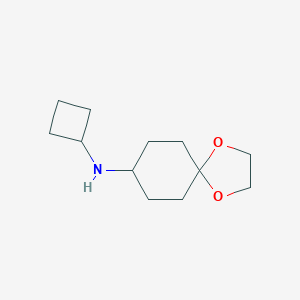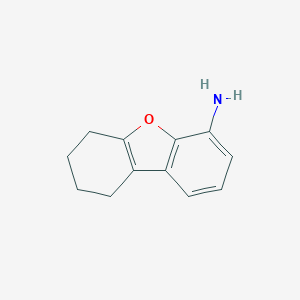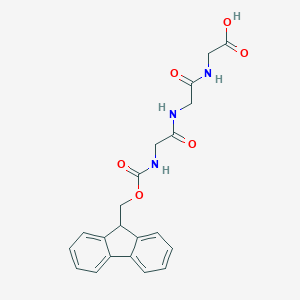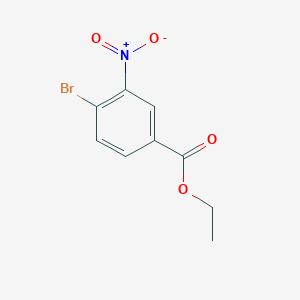
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD.
Mechanism of Action
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride acts on the central nervous system by modulating neurotransmitters such as dopamine, norepinephrine, and serotonin. The drug is a selective serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride also increases levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on sexual desire.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. The drug has also been shown to increase the frequency of satisfying sexual events and improve sexual function. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has a half-life of approximately 11 hours and is metabolized primarily by the liver.
Advantages and Limitations for Lab Experiments
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the drug has some limitations, such as its low solubility in water and the need for specialized storage conditions.
Future Directions
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has the potential to be used in the treatment of other conditions such as depression and anxiety. Future research may also focus on optimizing the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce side effects. Additionally, research may explore the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs to enhance its effects.
Synthesis Methods
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride is synthesized through a multi-step process that involves the condensation of 3-ethyl-2-benzofuranone with 4-(2-chloroethoxy)aniline to form 3-ethyl-2-benzofuranyl-4-(2-chloroethoxy)aniline. This intermediate is then reacted with 2-methoxyphenylpiperazine to form alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride. The final product is obtained as a monohydrochloride salt.
Scientific Research Applications
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has also been studied for its potential use in other conditions such as depression and anxiety.
properties
CAS RN |
194099-59-7 |
|---|---|
Product Name |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Molecular Formula |
C23H29ClN2O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-17-18-8-4-6-10-21(18)28-23(17)20(26)16-24-12-14-25(15-13-24)19-9-5-7-11-22(19)27-2;/h4-11,20,26H,3,12-16H2,1-2H3;1H |
InChI Key |
PFUNBWSNYNKDRD-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
synonyms |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)


![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)





